molecular formula C10H9BrF3NO B065768 N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide CAS No. 181514-21-6

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B065768
CAS No.: 181514-21-6
M. Wt: 296.08 g/mol
InChI Key: XAKFWLUJFBCJBD-UHFFFAOYSA-N
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Description

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a sophisticated chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 4-bromophenethyl moiety, a privileged structure known for its ability to interact with various biological targets, coupled with a trifluoroacetamide group that significantly enhances metabolic stability and modulates physicochemical properties like lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKFWLUJFBCJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363991
Record name N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181514-21-6
Record name N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves reacting 4-bromophenethylamine with TFAA in a polar aprotic solvent (e.g., dichloromethane or p-xylene) under reflux. The amine’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of TFAA, forming the acetamide bond. A 1:1 molar ratio of amine to TFAA minimizes side products like bis-acylated species.

Table 1: Standard Thermal Acylation Conditions

ParameterValue
Solventp-Xylene
Temperature140°C (reflux)
Reaction Time5 hours
Yield92–95%
PurificationSilica gel chromatography

Experimental Protocol

  • Reaction Setup : 4-Bromophenethylamine (10 mmol) and TFAA (10 mmol) are dissolved in p-xylene (20 mL).

  • Reflux : The mixture is heated at 140°C for 5 hours under nitrogen.

  • Workup : The solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/hexane, 1:4).

Characterization Data

  • IR (KBr) : 1712 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • 1H NMR^{1}\text{H NMR} (CDCl₃) : δ 7.42 (d, 2H, J = 8.5 Hz, Ar–H), 7.20 (d, 2H, J = 8.5 Hz, Ar–H), 3.65 (t, 2H, J = 7.0 Hz, CH₂), 2.90 (t, 2H, J = 7.0 Hz, CH₂), 6.80 (s, 1H, NH).

Microwave-Assisted Synthesis

Advantages Over Thermal Methods

Microwave irradiation reduces reaction times by enhancing molecular agitation. For example, a 20-minute microwave cycle at 150°C achieves comparable yields (90%) to 5-hour thermal reflux.

Table 2: Microwave vs. Thermal Synthesis

ParameterThermal MethodMicrowave Method
Time5 hours20 minutes
Temperature140°C150°C
Solventp-XyleneIsopropyl alcohol
Yield92%90%

Procedure

  • Mixing : 4-Bromophenethylamine (10 mmol) and TFAA (10 mmol) in isopropyl alcohol (15 mL) are placed in a microwave vessel.

  • Irradiation : The mixture is heated at 150°C (17.2 bar pressure) for 20 minutes.

  • Isolation : The product is recrystallized from ethanol.

Optimization Strategies

Solvent Selection

Polar solvents like dichloromethane improve solubility but require longer reaction times. Non-polar solvents (e.g., p-xylene) favor higher yields due to reduced side reactions.

Catalytic Additives

Adding p-toluenesulfonic acid (p-TsOH) accelerates acylation by protonating the carbonyl oxygen, increasing electrophilicity. Trials show a 15% yield increase with 5 mol% p-TsOH.

Challenges and Mitigation

Over-Acylation

Excess TFAA leads to bis-acylated byproducts. Stoichiometric control (1:1 ratio) and incremental TFAA addition mitigate this.

Purification Difficulties

Silica gel chromatography effectively separates the product from unreacted amine. Alternatively, recrystallization from ethanol yields >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Reduction: Products include primary amines or alcohols.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The bromophenethyl group can interact with biological macromolecules, while the trifluoroacetamide moiety can influence the compound’s reactivity and stability. Studies have shown that the compound can modulate signaling pathways, such as the MAPK/IL-6/NF-κB pathway, leading to anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS: 24568-11-4): Molecular Formula: C₈H₅BrF₃NO (MW: 268.03 g/mol). The absence of the phenethyl spacer reduces steric bulk compared to the target compound. Applications: Intermediate in agrochemical synthesis due to its simpler structure .
  • N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS: 215797-81-2): Molecular Formula: C₁₀H₉BrF₃NO (MW: 296.08 g/mol). The meta-bromo isomer exhibits distinct electronic effects, altering reactivity in cross-coupling reactions compared to the para-substituted target compound . Applications: Used in medicinal chemistry for meta-substituted aryl derivatives .

Functional Group Modifications

  • N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS: 312317-33-2): Molecular Formula: C₉H₇BrF₃NO (MW: 298.06 g/mol). This modification increases hydrophobicity (logP: ~3.5) compared to the target compound . Applications: Intermediate in pesticide synthesis .
  • N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS: 870838-52-1): Molecular Formula: C₉H₇BrF₃NO₂ (MW: 298.06 g/mol). The methoxy group enhances electron-donating effects, increasing solubility in polar solvents. This contrasts with the electron-withdrawing bromine in the target compound . Applications: Precursor for fluorescent dyes .

Stereochemical and Chain Modifications

  • (S)-N-(1-(4-Bromophenyl)ethyl)-2,2,2-trifluoroacetamide: Molecular Formula: C₁₀H₉BrF₃NO (MW: 296.08 g/mol). A chiral center at the ethyl spacer introduces stereoselectivity, making it valuable in asymmetric synthesis and enantioselective drug development . Applications: Chiral building block for bioactive molecules .
  • N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide (CAS: 534620-39-8): Molecular Formula: C₈H₁₁BrF₃NO₂ (MW: 282.08 g/mol). The branched alkyl chain with a ketone group increases polarity, contrasting with the aromatic phenethyl group in the target compound . Applications: Intermediate in peptide mimetics .

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (181514-21-6) C₁₀H₉BrF₃NO 296.08 4-Bromo-phenethyl ~3.2 Pharmaceutical intermediates
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (24568-11-4) C₈H₅BrF₃NO 268.03 4-Bromo-phenyl ~2.8 Agrochemical synthesis
N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (312317-33-2) C₉H₇BrF₃NO 298.06 4-Bromo, 2-methyl-phenyl ~3.5 Pesticide intermediates
N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (870838-52-1) C₉H₇BrF₃NO₂ 298.06 4-Bromo, 2-methoxy-phenyl ~2.5 Fluorescent dyes
(S)-N-(1-(4-Bromophenyl)ethyl)-2,2,2-trifluoroacetamide C₁₀H₉BrF₃NO 296.08 Chiral ethyl spacer ~3.1 Asymmetric synthesis

Notes

  • Storage : Most brominated trifluoroacetamides require room-temperature storage in inert atmospheres to prevent decomposition .
  • Regulatory Status: Compounds like N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide are classified as non-hazardous for transport .

Biological Activity

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₈H₈BrF₃NO
  • Molecular Weight : 268.03 g/mol
  • Appearance : Light grey crystalline powder
  • Melting Point : Approximately 136 °C

This compound exhibits its biological effects primarily through modulation of specific signaling pathways:

  • Targets : The compound primarily interacts with proteins involved in inflammatory responses, such as:
    • Mitogen-Activated Protein Kinase (MAPK)
    • Cyclooxygenase-2 (COX-2)
    • Inducible Nitric Oxide Synthase (iNOS)

The compound reduces the expression of these proteins, effectively mitigating UVB-induced inflammation in fibroblasts. It influences the MAPK/IL-6/NF-κB signaling pathway by regulating the expression of IκB and NF-κB, leading to decreased COX-2 and iNOS levels.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial and fungal strains, showing significant inhibitory effects.

Anticancer Properties

Studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the aforementioned pathways. The modulation of COX-2 and iNOS is particularly relevant in cancer biology, as both are often upregulated in tumor environments.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant. By inhibiting key inflammatory mediators such as COX-2 and iNOS, it may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
N-(4-Bromophenethyl) CaffeamideAntioxidant and anti-inflammatory propertiesContains caffeamide moiety
4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium DibromideUsed in mass spectrometryContains dimethylammonio group
N-(3-bromophenyl)-2,2,2-trifluoroacetamideSimilar trifluoroacetamide structureDifferent bromine position on phenyl ring

The trifluoroacetamide group in this compound imparts distinct chemical properties compared to these compounds, enhancing its reactivity and biological interactions.

Case Studies and Research Findings

  • Study on Inflammatory Response : A study demonstrated that this compound significantly reduced the expression of inflammatory markers in UVB-irradiated fibroblasts. This suggests its potential use in dermatological applications aimed at reducing skin inflammation.
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial activity of this compound against various pathogens. The results indicated strong inhibitory effects on both gram-positive and gram-negative bacteria as well as certain fungal strains.
  • Anticancer Mechanisms : Preliminary studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating apoptotic pathways linked to COX-2 and iNOS expression. This positions it as a candidate for further development as an anticancer therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide?

Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. For example, a protocol adapted from similar bromophenyl acetamides involves:

Reacting 4-bromophenethylamine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under nitrogen.

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base to activate the reaction .

Purifying the product via column chromatography (silica gel, ethyl acetate/hexane) and crystallizing from DCM/hexane.
Key parameters include maintaining low temperatures (0–5°C) during coupling to minimize side reactions and ensuring anhydrous conditions .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile impurities). A purity threshold of ≥95% is typical for research use .
  • Structural Confirmation :
    • NMR : 1H^1H NMR should show characteristic signals: δ ~7.3–7.5 ppm (aromatic protons from bromophenyl), δ ~3.5–3.7 ppm (CH2_2 adjacent to amide), and δ ~3.0 ppm (trifluoromethyl group) .
    • FT-IR : Peaks at ~1680–1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm amide formation .

Advanced: What crystallographic data are available for trifluoroacetamide derivatives, and how do they inform molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction of related compounds (e.g., C20_{20}H10_{10}F12_{12}N4_4O4_4S2_2) reveals:

  • Dihedral angles between aromatic rings (e.g., 66.4° in a bromophenyl-difluorophenyl system), influencing steric interactions .
  • Intermolecular hydrogen bonds (N–H···O) and weak C–H···F interactions stabilize crystal packing .
    For this compound, similar analysis would involve growing crystals via slow evaporation (e.g., DCM/hexane) and refining data with software like SHELX .

Advanced: How does the trifluoroacetamide group influence biological activity in bromophenyl derivatives?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability. For example, analogs with this group show 2–3× higher cellular uptake in cancer cell lines .
  • Metabolic Stability : Resistance to enzymatic hydrolysis (e.g., amidases) due to electron-withdrawing effects of fluorine. In vitro assays (e.g., liver microsomes) confirm t1/2_{1/2} > 4 hours .
  • Target Engagement : Trifluoroacetamide derivatives inhibit enzymes like topoisomerase II (IC50_{50} ~10–50 µM) via competitive binding to ATP pockets, validated by fluorescence polarization assays .

Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration). For instance, discrepancies in IC50_{50} values for antimicrobial activity may arise from variations in bacterial strain virulence .
  • SAR Studies : Compare substituent effects. For example, replacing the bromophenyl group with chlorophenyl reduces antiviral potency by ~40%, suggesting halogen size impacts target binding .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) to confirm results .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (use fume hood).
  • Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and may degrade upon prolonged exposure to moisture .
  • Disposal : Follow EPA guidelines for halogenated waste (incineration with scrubbers for HF and HBr gas neutralization) .

Advanced: What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model transition states. The electron-deficient trifluoroacetamide group lowers LUMO energy (-1.2 eV), favoring nucleophilic attack at the carbonyl carbon .
  • MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF), which stabilize intermediates in SN2 pathways .

Advanced: How do structural analogs of this compound perform in enzyme inhibition assays, and what are key outliers?

Methodological Answer:

  • Case Study : Analogs lacking the bromine substituent show reduced inhibition of cytochrome P450 3A4 (IC50_{50} increases from 15 µM to >100 µM), highlighting bromine’s role in hydrophobic interactions .
  • Outlier Analysis : A methyl-substituted analog unexpectedly exhibits higher toxicity (LC50_{50} = 5 µM in HEK293 cells) due to off-target kinase inhibition, validated via kinome-wide profiling .

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